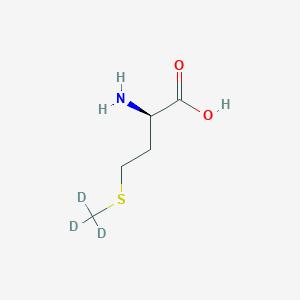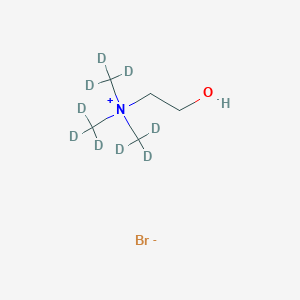
3-(Chloromethyl)-4-propoxybenzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- A study by Chen et al. (2014) explored the use of pendant-armed dialdehydes in the construction of Schiff-base macrocyclic complexes, highlighting the role of zinc halide templates in forming these complexes. This work utilized derivatives of chloromethyl benzaldehydes, similar to 3-(Chloromethyl)-4-propoxybenzaldehyde, demonstrating its utility in complex molecular synthesis (Chen, Huiyong et al., 2014).
Method Development for Aromatic Aldehydes Synthesis
- Khachatryan et al. (2015) developed a method for the preparation of 3-chloromethyl-4-methoxybenzaldehyde. This method involves reactions with NH-, OH-, and SH-acids, showing the versatility of chloromethyl benzaldehydes in synthesizing new aromatic aldehydes (Khachatryan, D. et al., 2015).
Reaction Pathways in Chlorination
- Långvik and Hormi (1994) investigated the chlorination of compounds including 3,4,5-trimethoxybenzaldehyde, which is structurally related to 3-(Chloromethyl)-4-propoxybenzaldehyde. This research provides insights into the reaction pathways and mechanisms in the formation of chlorinated derivatives (Långvik, V. & Hormi, O., 1994).
Applications in Analytical Chemistry
- Korhonen and Knuutinen (1984) demonstrated the use of chlorinated 4-hydroxybenzaldehydes, similar to 3-(Chloromethyl)-4-propoxybenzaldehyde, in gas-liquid chromatographic analyses. This study highlights the application of such compounds in analytical separations and chemical analyses (Korhonen, I. & Knuutinen, J., 1984).
Use in Electropolymerized Films
- Pariente, Lorenzo, and Abruña (1994) investigated the electropolymerization of 3,4-hydroxybenzaldehyde, which is relevant to the study of 3-(Chloromethyl)-4-propoxybenzaldehyde. This research underscores the potential of such compounds in creating redoxactive electropolymerized films for various applications (Pariente, F., Lorenzo, E. & Abruña, H., 1994).
Other Research Applications
- Studies have also examined the synthesis of related benzaldehyde derivatives, their use in the formation of macrocyclic and polymeric structures, and their roles in different chemical reactions and processes. These include work by Kataoka et al. (2000), Sarhan et al. (1999), and Wang et al. (2017), demonstrating a wide range of applications in synthetic chemistry and material science (Kataoka, T. et al., 2000); (Sarhan, A. et al., 1999); (Wang, Jian et al., 2017).
Propiedades
IUPAC Name |
3-(chloromethyl)-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-5-14-11-4-3-9(8-13)6-10(11)7-12/h3-4,6,8H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDKUEAHJKSNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296810 | |
| Record name | 3-(Chloromethyl)-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-propoxybenzaldehyde | |
CAS RN |
1171935-92-4 | |
| Record name | 3-(Chloromethyl)-4-propoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171935-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)



![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)

![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)

